molecular formula C15H16N4O3 B2824142 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034327-53-0

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2824142
CAS No.: 2034327-53-0
M. Wt: 300.318
InChI Key: PEJSGPSZJLRZPK-UHFFFAOYSA-N
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Description

N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Compounds featuring furan, pyrazole, and isoxazole rings are frequently investigated for their potential to interact with various biological targets. These privileged scaffolds are commonly found in molecules studied for modulating enzymatic activity . Specifically, heterocyclic hybrids containing furan and pyrazole moieties have demonstrated utility as core structures for synthesizing novel compounds with antimicrobial properties . As a complex molecule integrating multiple heterocyclic systems, this compound serves as a versatile intermediate for researchers developing new chemical entities. It is particularly valuable for probing structure-activity relationships (SAR) and constructing targeted libraries for high-throughput screening against diseases. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-10-14(11(2)22-18-10)15(20)16-5-6-19-9-12(8-17-19)13-4-3-7-21-13/h3-4,7-9H,5-6H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJSGPSZJLRZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the furan and pyrazole intermediates, followed by their coupling with the isoxazole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production costs. The choice of reagents and reaction conditions is crucial to minimize waste and ensure environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole-containing heterocycles. Below is a detailed comparison with analogous structures from the literature, focusing on substituents, functional groups, and physicochemical properties.

Key Observations

Substituent Diversity :

  • The target compound and the compound in both incorporate a furan group, which may enhance π-π interactions. However, the target’s pyrazole is substituted at the 4-position with furan, while features a 4-chlorobenzyl group at N1, likely improving hydrophobicity and halogen bonding .
  • The compound in uses a butyl chain and pyridine-sulfonamide , increasing lipophilicity and introducing a sulfonamide group, which often improves solubility and target binding .

Functional Group Impact: Carboxamide vs. Sulfonamide: The target’s carboxamide group (common in kinase inhibitors) contrasts with the sulfonamide in , which may alter hydrogen-bonding capacity and metabolic stability. Halogen vs.

Yields for analogous compounds vary (28–76%), suggesting that substituent bulk (e.g., chromen-2-yl in ) may complicate synthesis .

Thermal Stability :

  • Melting points for sulfonamide derivatives (e.g., : 138–142°C) are lower than fluorinated amides (: 175–178°C), likely due to increased crystallinity from halogenated groups .

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities. This article provides an in-depth look at the biological activity of this compound, including its structural characteristics, synthesis, and significant research findings.

Structural Characteristics

The compound features a unique combination of functional groups:

  • Furan Ring : Known for its ability to participate in various chemical reactions.
  • Pyrazole Moiety : Often associated with diverse biological activities such as anti-inflammatory and anticancer properties.
  • Isoxazole Structure : Contributes to the compound's potential as a bioactive molecule.

The molecular formula of this compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of 286.33 g/mol. The presence of these heterocycles suggests enhanced biological activity due to their interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyrazole Intermediate : Starting from furan derivatives, the pyrazole moiety is synthesized through cyclization reactions.
  • Isoxazole Formation : The isoxazole ring is constructed via further cyclization.
  • Final Carboxamide Introduction : The carboxamide group is introduced to finalize the structure.

Biological Activity

Research has indicated that compounds similar to this compound may exhibit various biological activities:

Antimicrobial Activity

Studies suggest that compounds with similar structures can show significant antimicrobial properties. For example, derivatives with furan and pyrazole rings have been reported to inhibit the growth of several bacterial strains.

Anticancer Properties

Research indicates potential anticancer activity linked to the compound's ability to interact with enzymes involved in cancer pathways. For instance, a study on 3,5-dimethylisoxazole derivatives demonstrated their efficacy as inhibitors against colorectal cancer by targeting bromodomain proteins (BRD4) involved in epigenetic regulation .

Anti-inflammatory Effects

The presence of the pyrazole moiety is often correlated with anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • BRD4 Inhibition Study :
    • A recent study identified 3,5-dimethylisoxazole derivatives as potent inhibitors of BRD4, demonstrating significant antiproliferative effects on cancer cells . The study highlighted the importance of structural modifications in enhancing biological activity.
  • Antimicrobial Screening :
    • Another research effort focused on synthesizing pyrazole derivatives and evaluating their antimicrobial efficacy against various pathogens. Results indicated that compounds with furan and pyrazole rings exhibited notable antibacterial effects .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

Compound NameStructural FeaturesBiological ActivityDistinctive Characteristics
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazoleFuran and pyrazole ringsAntimicrobialSimpler structure; less complex interactions
3,5-dimethylisoxazole-4-carboxylic acidIsoxazole ringAnti-inflammatoryLacks furan and pyrazole; focuses on isoxazole activity
N-(2-(1H-Pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazoleFuran and pyrazole ringsAnticancerIncorporates additional phenyl group enhancing interaction potential

Q & A

Basic: What are the recommended synthetic routes for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Step 1: Formation of the pyrazole-furan core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones.
  • Step 2: Alkylation of the pyrazole nitrogen with a bromoethyl intermediate to introduce the ethyl linker.
  • Step 3: Coupling of the isoxazole-4-carboxamide moiety using carbodiimide-mediated amidation.
    Key Optimization Factors: Solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C for cyclocondensation), and catalyst selection (e.g., HOBt/DCC for amidation). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for >95% purity .

Basic: Which spectroscopic techniques are essential for structural characterization of this compound?

Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., furan protons at δ 6.3–7.2 ppm) and confirms carboxamide linkage.
  • FT-IR: Identifies key functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₈H₂₁N₃O₃).
  • X-Ray Crystallography (if crystalline): Resolves spatial arrangement of the pyrazole-isoxazole-furan system .

Intermediate: How should researchers design experiments to assess the compound’s biological activity?

Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Dose-response curves (e.g., IC₅₀) against kinases or proteases.
    • Cellular Viability: MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Target Identification:
    • Molecular Docking: Screen against Protein Data Bank (PDB) targets (e.g., COX-2, EGFR).
    • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to recombinant proteins .

Advanced: How can researchers resolve contradictions in bioactivity data across different studies?

Answer:

  • Statistical Analysis: Apply ANOVA to compare assay conditions (e.g., pH, buffer composition).
  • Dose-Response Validation: Replicate experiments with standardized protocols (e.g., fixed incubation time).
  • Impurity Profiling: Use HPLC-MS to rule out confounding effects from synthetic byproducts.
  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs to isolate pharmacophore contributions .

Advanced: What strategies optimize the pharmacokinetic profile of this compound?

Answer:

  • Solubility Enhancement: Introduce hydrophilic groups (e.g., PEGylation) or use co-solvents (e.g., cyclodextrins).
  • Metabolic Stability: Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., furan oxidation).
  • Bioavailability Studies: In vivo PK/PD modeling in rodent models, focusing on AUC and Cmax .

Intermediate: How can computational modeling guide the design of derivatives with improved target specificity?

Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability.
  • Free Energy Perturbation (FEP): Predict ΔΔG values for substituent modifications (e.g., methyl vs. trifluoromethyl groups).
  • ADMET Prediction: Use QSAR models (e.g., SwissADME) to prioritize analogs with favorable toxicity profiles .

Advanced: How to evaluate the compound’s stability under varying physiological conditions?

Answer:

  • pH Stability: Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 37°C.
  • Thermal Stability: TGA/DSC analysis to determine decomposition temperatures.
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Intermediate: What methodologies are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Analog Synthesis: Modify substituents on the pyrazole (e.g., 4-position) and isoxazole (e.g., 3,5-dimethyl groups).
  • Biological Screening: Test analogs in parallel assays (e.g., anti-inflammatory COX-2 vs. antimicrobial MIC).
  • Data Clustering: Use principal component analysis (PCA) to correlate structural features with activity trends .

Advanced: How to address reproducibility challenges in synthetic protocols?

Answer:

  • Reaction Monitoring: In situ FT-IR or LC-MS to track intermediate formation.
  • Standard Operating Procedures (SOPs): Document inert atmosphere requirements (e.g., N₂ for moisture-sensitive steps).
  • Batch Analysis: Compare NMR and HRMS data across multiple synthetic batches to identify variability sources .

Basic: What purification methods ensure high-purity yields of the compound?

Answer:

  • Flash Chromatography: Use gradient elution (hexane → ethyl acetate) for intermediates.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water for carboxamide derivatives).
  • Preparative HPLC: Employ C18 columns with acetonitrile/water (0.1% TFA) for final purification .

Categorization:

  • Basic: Questions 1, 2, 10 (foundational synthesis/characterization).
  • Intermediate: Questions 3, 6, 8 (applied biological/computational methods).
  • Advanced: Questions 4, 5, 7, 9 (complex data analysis/optimization).

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